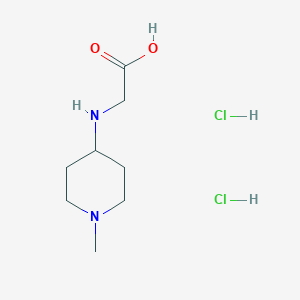

![molecular formula C8H14ClNO2 B3113959 Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 1989558-84-0](/img/structure/B3113959.png)

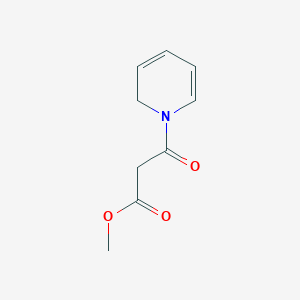

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Vue d'ensemble

Description

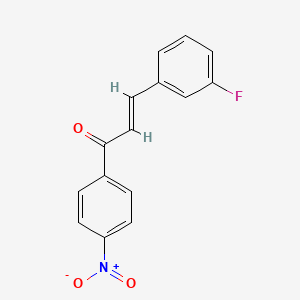

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 1989558-84-0 . It has a molecular weight of 191.66 . The IUPAC name for this compound is this compound . It is a white to yellow solid .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through a gram-scale cyclopropanation reaction of maleimides . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . The major diastereoisomers could be easily isolated by chromatography on silica gel .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The key step in the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes is the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 191.66 .Applications De Recherche Scientifique

Synthesis and Antimalarial Activities

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride derivatives have been synthesized and evaluated for their antimalarial activities. These derivatives showed in vitro activity against Plasmodium falciparum and exhibited antimycobacterium properties, highlighting their potential in antimalarial drug development (Ningsanont et al., 2003).

Chemical Synthesis Techniques

The compound has been used in various chemical synthesis techniques. For instance, a variety of 3-azabicyclo[3.1.0]hexanes were synthesized using cyclopropylmagnesium carbenoids in a key step, showcasing the compound's utility in organic synthesis (Kimura et al., 2015).

Eco-Friendly Synthesis

A novel method for synthesizing 1-azabicyclo[3.1.0]hexane-3-ene derivatives using an eco-friendly, three-component reaction highlights the compound's role in green chemistry (Ghorbani et al., 2016).

Role in Medicinal Chemistry

The compound plays a significant role in medicinal chemistry. It serves as a building block for pharmacologically active products and has been used in the production of the antihistamine drug Quifenadine (Puriņš et al., 2020).

Structural Studies

This compound has been studied structurally, contributing to a deeper understanding of its chemical properties and potential applications in synthesis and drug design (Arias-Pérez et al., 2003).

Biological Activity Studies

The compound's derivatives have been studied for their biological activities. For example, the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin is essential for its activity against bacteria, fungi, and tumors (Kurosawa et al., 2020).

Safety and Hazards

The safety information for Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a complex organic molecule that is often present in various natural and synthetic biologically active compounds . .

Mode of Action

The mode of action of Ethyl 3-azabicyclo[31It’s known that the compound can be synthesized via a palladium-catalyzed cyclopropanation of internal alkenes with n-tosylhydrazones

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-azabicyclo[31The compound is often present in molecules capable of acting on various biological targets and is actively used in drug design

Pharmacokinetics

The pharmacokinetics of Ethyl 3-azabicyclo[31The compound’s molecular weight is 19166 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

The specific molecular and cellular effects of Ethyl 3-azabicyclo[31The compound is often present in molecules capable of acting on various biological targets and is actively used in drug design

Analyse Biochimique

Biochemical Properties

Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This can lead to changes in gene expression and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to altered expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate receptors by mimicking the natural ligand, leading to downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects can be observed, including cellular toxicity and organ damage. Threshold effects have been noted, where a specific dosage range results in optimal effects, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions can have significant implications for the compound’s efficacy and safety in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. This can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with specific biomolecules, leading to more targeted and effective biochemical effects .

Propriétés

IUPAC Name |

ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLVMVRPIVJYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC1CNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

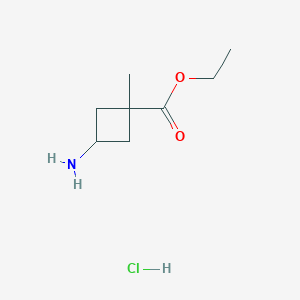

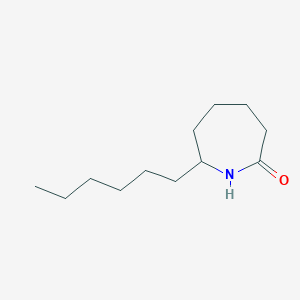

![[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3113920.png)

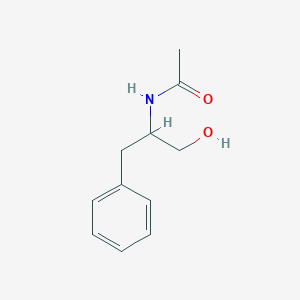

![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3113937.png)